Cas no 1339857-20-3 (5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid)
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(1H-pyrazol-3-yl)-
- 5-(1h-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- AKOS012689224
- EN300-1119896
- 1339857-20-3
- 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylicacid
- CS-0290980
- 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
-
- Inchi: 1S/C6H4N4O3/c11-6(12)4-8-5(13-10-4)3-1-2-7-9-3/h1-2H,(H,7,9)(H,11,12)
- InChI Key: IZWBKNHTVHPLFI-UHFFFAOYSA-N
- SMILES: O1C(C2C=CNN=2)=NC(C(O)=O)=N1
Computed Properties
- Exact Mass: 180.02834000g/mol
- Monoisotopic Mass: 180.02834000g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 105Ų
Experimental Properties
- Density: 1.667±0.06 g/cm3(Predicted)
- Boiling Point: 557.6±42.0 °C(Predicted)
- pka: 2.58±0.10(Predicted)
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361650-50mg |
5-(1h-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1339857-20-3 | 95% | 50mg |
¥27487.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361650-100mg |
5-(1h-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1339857-20-3 | 95% | 100mg |
¥26741.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361650-250mg |
5-(1h-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1339857-20-3 | 95% | 250mg |
¥30139.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361650-500mg |
5-(1h-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1339857-20-3 | 95% | 500mg |
¥26930.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361650-1g |
5-(1h-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1339857-20-3 | 95% | 1g |
¥35067.00 | 2024-08-09 | |
| Enamine | EN300-1119896-0.05g |
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1339857-20-3 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1119896-0.1g |
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1339857-20-3 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1119896-0.25g |
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1339857-20-3 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1119896-0.5g |
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1339857-20-3 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1119896-1.0g |
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
1339857-20-3 | 1g |
$1299.0 | 2023-06-09 |
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Introduction to 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1339857-20-3)
5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1339857-20-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a pyrazole moiety linked to an oxadiazole ring system, creating a scaffold that is both structurally complex and biologically relevant.
The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which is widely recognized for its role in drug discovery due to its ability to form stable hydrogen bonds and interact with biological targets. In contrast, the 1,2,4-oxadiazole moiety is another nitrogen-containing heterocycle that exhibits a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two heterocyclic systems in 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid suggests that it may possess unique biochemical properties that make it a promising candidate for further investigation.
Recent advancements in medicinal chemistry have highlighted the importance of 1,2,4-oxadiazole derivatives in the development of novel therapeutic agents. These compounds have been extensively studied for their ability to modulate various biological pathways, particularly those involved in cancer progression and inflammation. For instance, studies have demonstrated that certain 1,2,4-oxadiazole derivatives can inhibit the activity of kinases and other enzymes that are critical for tumor growth and survival. Similarly, the pyrazole scaffold has been extensively explored for its potential in developing drugs targeting infectious diseases and autoimmune disorders.
The carboxylic acid functional group at the 3-position of the 1,2,4-oxadiazole ring in 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid provides additional opportunities for chemical modification and bioconjugation. This feature allows for the synthesis of derivatives that can be further functionalized to enhance solubility, bioavailability, or target specificity. Such modifications are crucial for optimizing pharmacokinetic properties and improving therapeutic efficacy.
In the context of contemporary research, there has been growing interest in developing small-molecule inhibitors that target specific protein-protein interactions (PPIs) involved in disease pathogenesis. The unique structural features of 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid make it a potential candidate for designing such inhibitors. For example, the combination of the pyrazole and oxadiazole moieties could provide multiple interaction points with biological targets, allowing for high-affinity binding and selective inhibition.
One particularly intriguing aspect of this compound is its potential application in oncology research. The pyrazole moiety has been shown to exhibit anticancer activity by interfering with key signaling pathways such as MAPK and PI3K/Akt. Meanwhile, the 1,2,4-oxadiazole ring has demonstrated inhibitory effects on enzymes like topoisomerases and cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By integrating these two pharmacophoric units into a single molecule like 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, researchers may be able to develop a dual-action therapeutic agent that targets multiple aspects of cancer biology.
Furthermore,the carboxylic acid group at the 3-position of the oxadiazole ring offers opportunities for further derivatization into esters or amides. These derivatives could potentially enhance metabolic stability or improve membrane permeability while maintaining or even enhancing biological activity. Such modifications are often employed in drug development to optimize pharmacokinetic profiles and reduce toxicity.
Recent computational studies have also highlighted the potential of this compound as a scaffold for drug design. Molecular docking simulations have shown that derivatives of this structure can bind effectively to various protein targets associated with neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to interact with amyloid-beta plaques and tau protein aggregates suggests their utility in developing treatments for neurodegenerative conditions.
The synthesis of 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1339857-20-3) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between pyrazolone derivatives and appropriate electrophiles to form the oxadiazole ring system followed by carboxylation at the designated position. Advances in synthetic methodologies have enabled more efficient routes to complex heterocycles like this one without compromising on scalability or environmental sustainability.
In conclusion,5-(1H-pyrazol - 3 - yl ) - 1 , 2 , 4 - ox adia z ole - 3 - car box y lic ac id represents an intriguing compound with significant potential in pharmaceutical research due to its unique structural features and diverse biological activities . Its combination o f p y ra z ol e an d o x adia z ole moieties , along wit h t he presence o f a ca r box y l ic fu nction al gr ou p , m ak es i t a promi s ing s ca ff old f or d rug d evel opm ent . With furthe r resea rch an d optimi zatio n o f synt hesis pa th w a ys, t his com pound coul d play an imp ortant r ole i n t he de vel opm ent o f n e w th erap eut ic s fo r c onc er , inf ectio us dis eases , an d neu rode gener ativ e con di tio ns .
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